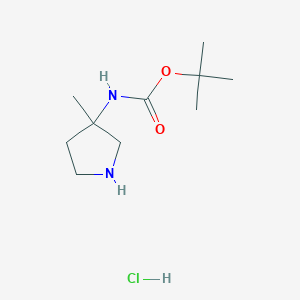

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C11H23ClN2O2. It is often used in various scientific research applications due to its unique chemical properties. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often utilized in the synthesis of pharmaceuticals and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.

Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction between the pyrrolidine derivative and tert-butyl chloroformate in the presence of a base such as triethylamine.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Primary or secondary amines.

Substitution: Various N-alkyl or N-aryl derivatives.

Applications De Recherche Scientifique

Chemistry

The compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of pharmaceuticals and specialty chemicals.

Biology

In biological research, tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride has been employed to study enzyme inhibitors and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool in pharmacological studies.

Medicine

The compound shows potential in drug development, particularly in targeting diseases such as cancer and neurodegenerative disorders. Its structural properties allow it to interact with specific enzymes and receptors, leading to therapeutic effects.

Industry

In industrial applications, this compound is used in the production of various chemical products and intermediates, enhancing the efficiency of chemical processes.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of acetylcholinesterase (AChE) by this compound. The results indicated significant reduction in enzyme activity, suggesting its potential use in treating Alzheimer's disease.

Case Study 2: GABA Receptor Interaction

Research explored the compound's interaction with GABA receptors, indicating that it could modulate neurotransmitter activity, thus influencing mood and anxiety disorders.

Research Findings

Recent studies highlight several biological activities associated with this compound:

- Enzyme Inhibition : Demonstrated potential in inhibiting various enzymes critical for metabolic pathways.

- Receptor Binding : Exhibited notable binding affinity for specific receptors, essential for evaluating therapeutic potential.

- Anticancer Activity : In vitro studies suggested significant growth inhibition against cancer cell lines.

Mécanisme D'action

The mechanism of action of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-butyl N-(3-pyrrolidinyl)carbamate hydrochloride

- tert-butyl N-(2-methylpyrrolidin-2-yl)carbamate hydrochloride

- tert-butyl N-(4-methylpyrrolidin-4-yl)carbamate hydrochloride

Uniqueness

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their work, leading to advancements in various fields.

Activité Biologique

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 927652-04-8

The compound consists of a tert-butyl group attached to a pyrrolidine moiety, which is known to influence its interaction with biological systems. The presence of the carbamate functional group allows for potential interactions with nucleophilic sites on proteins, affecting enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is significant in the context of drug development where enzyme modulation can alter disease pathways.

- Receptor Modulation : It may act as an inhibitor or activator of certain receptors, influencing various biochemical pathways and cellular processes. Detailed studies are needed to elucidate the exact molecular targets involved.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant biological activity across various contexts:

- Antimicrobial Activity : Studies have shown that related compounds in the pyrrolidine class possess antimicrobial properties. For instance, derivatives have been screened against Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may offer neuroprotective benefits. For example, certain pyrrolidine derivatives have demonstrated protective effects in models of neurodegeneration by modulating inflammatory responses and oxidative stress .

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests efficient absorption and metabolism, which is crucial for therapeutic applications. Studies on N-methylpyrrolidone (NMP), a related compound, indicate rapid biotransformation and elimination from the body .

Case Studies

Several case studies highlight the biological significance of this compound:

- Case Study 1 : A study investigating the interaction of pyrrolidine derivatives with specific enzymes revealed that this compound could significantly inhibit enzyme activity, suggesting its potential as a lead compound in drug development.

- Case Study 2 : Research on neuroprotective properties demonstrated that similar compounds reduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid beta, indicating a potential role in Alzheimer's disease treatment .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

Propriétés

IUPAC Name |

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMVQVILSXAFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.